molecular formula C10H11F2NO B2556851 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2169024-04-6

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol

Cat. No.: B2556851
CAS No.: 2169024-04-6
M. Wt: 199.201
InChI Key: OWDHJQBBZLLBDE-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO. It is known for its unique structure, which includes a cyclobutane ring and a difluorophenyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,4-difluoroaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize any potential environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative .

Scientific Research Applications

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, altering their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)amino]cyclobutan-1-ol
  • 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
  • 2-[(3,4-Dimethoxyphenyl)amino]cyclobutan-1-ol

Uniqueness

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-(3,4-difluoroanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHJQBBZLLBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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